1-ethyl-3-methyl-2H-imidazole
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Overview
Description
1-Ethyl-3-methyl-2H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique chemical properties and versatility in various applications, including its use as a solvent and in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process typically includes steps such as cyclization, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-2H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: It can be reduced to form imidazolines.
Substitution: It undergoes nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3-methyl-2H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-2H-imidazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antimicrobial or antifungal effects . In chemical reactions, its role as a solvent or catalyst can facilitate the formation of desired products by stabilizing reaction intermediates .
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the ethyl group.
2-Methylimidazole: The methyl group is positioned differently on the ring.
1-Ethyl-2-methylimidazole: Similar but with different substitution patterns.
Uniqueness: 1-Ethyl-3-methyl-2H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties such as higher thermal stability and unique reactivity compared to its analogs .
Properties
CAS No. |
87587-77-7 |
---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-ethyl-3-methyl-2H-imidazole |
InChI |
InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
IBZJNLWLRUHZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C=C1)C |
Origin of Product |
United States |
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